molecular formula C15H19N5O3 B7051700 3-hydroxy-N-[3-[3-(1,2,4-triazol-1-yl)propanoylamino]propyl]benzamide

3-hydroxy-N-[3-[3-(1,2,4-triazol-1-yl)propanoylamino]propyl]benzamide

Cat. No.: B7051700
M. Wt: 317.34 g/mol
InChI Key: DMSZFKHRJJMCDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-N-[3-[3-(1,2,4-triazol-1-yl)propanoylamino]propyl]benzamide is a compound that belongs to the class of triazole derivatives. Triazoles are known for their broad range of applications in pharmaceuticals, agrochemicals, and material sciences due to their unique structural features and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-N-[3-[3-(1,2,4-triazol-1-yl)propanoylamino]propyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-hydroxybenzamide and 1,2,4-triazole derivatives.

    Formation of Intermediate: The intermediate compound is formed by reacting 3-hydroxybenzamide with a suitable triazole derivative under specific reaction conditions.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with a propanoylamino group to form the final product.

Common reagents used in these reactions include catalysts like copper(I) iodide and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-N-[3-[3-(1,2,4-triazol-1-yl)propanoylamino]propyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 3-hydroxy-N-[3-[3-(1,2,4-triazol-1-yl)propanoylamino]propyl]benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-hydroxy-N-[3-[3-(1,2,4-triazol-1-yl)propanoylamino]propyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form hydrogen bonds and interact with various molecular targets makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-hydroxy-N-[3-[3-(1,2,4-triazol-1-yl)propanoylamino]propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3/c21-13-4-1-3-12(9-13)15(23)18-7-2-6-17-14(22)5-8-20-11-16-10-19-20/h1,3-4,9-11,21H,2,5-8H2,(H,17,22)(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMSZFKHRJJMCDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)NCCCNC(=O)CCN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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